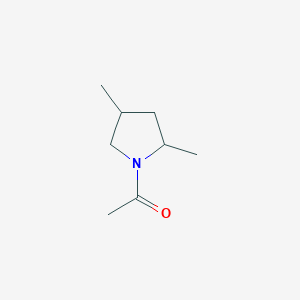

1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one

Beschreibung

1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one is a pyrrolidine-derived ketone with methyl substituents at the 2- and 4-positions of the pyrrolidine ring.

Eigenschaften

Molekularformel |

C8H15NO |

|---|---|

Molekulargewicht |

141.21 g/mol |

IUPAC-Name |

1-(2,4-dimethylpyrrolidin-1-yl)ethanone |

InChI |

InChI=1S/C8H15NO/c1-6-4-7(2)9(5-6)8(3)10/h6-7H,4-5H2,1-3H3 |

InChI-Schlüssel |

CIPWLKJRTGIILQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(N(C1)C(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2,4-dimethylpyrrolidine with ethanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C depending on the specific reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the enzyme . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

rac-1-((2R,3S,4S)-4-Methyl-2,3-diphenylpyrrolidin-1-yl)ethan-1-one (6f)

- Structure : Features a 4-methylpyrrolidine core with 2,3-diphenyl substituents.

- Synthesis : Synthesized via photoredox catalysis using Ir(ppy)₃, yielding 50% with a diastereomeric ratio of 74:25. Purified as a colorless oil .

1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (4b)

- Structure : Aromatic ring with hydroxyl and pyrrolidinylmethyl substituents.

- Synthesis : Derived from chalcone-like reactions; characterized by IR and NMR .

- Key Difference: The phenolic hydroxyl group enhances solubility and hydrogen-bonding capacity, unlike the nonpolar dimethylpyrrolidine analog.

1-(Substituted Phenyl)-2-((Triazolyl)thio)ethan-1-one Derivatives (5i, 5j, 5k)

- Structure : Aromatic ketones with halogen (Cl, Br) and triazole-thio substituents.

- Synthesis : Yields range from 67–82%, with melting points increasing with halogen size (99–193°C) .

- Key Difference : Halogens and triazole-thio groups confer higher polarity and antimicrobial activity compared to the target compound.

Physicochemical Properties

Trends :

- Polar groups (e.g., hydroxyl, oxime, halogens) improve solubility and bioactivity but may reduce lipophilicity.

Insights :

- Photoredox methods (e.g., Ir catalysts) enable efficient synthesis of stereochemically complex analogs.

- Halogenated substrates require careful optimization to balance reactivity and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.